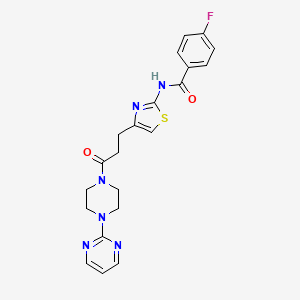

![molecular formula C14H8F3NO4 B2859878 2-[2-硝基-4-(三氟甲基)苯氧基]苯甲醛 CAS No. 20927-49-5](/img/structure/B2859878.png)

2-[2-硝基-4-(三氟甲基)苯氧基]苯甲醛

描述

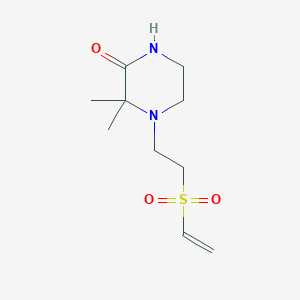

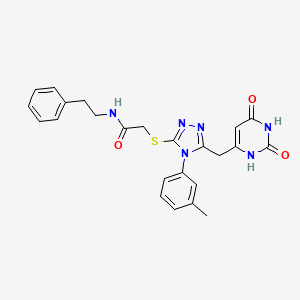

“2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C14H8F3NO4 and a molecular weight of 311.21 .

Molecular Structure Analysis

The molecular structure of “2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” consists of 14 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” include a molecular weight of 311.21 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

环境影响和光解

一个研究领域涉及了解硝基苯酚的环境影响和光解过程,硝基苯酚是与 2-[2-硝基-4-(三氟甲基)苯氧基]苯甲醛相关的化合物。硝基苯酚被认为是亚硝酸 (HONO) 的光解前体,具有影响对流层氧化能力的大量吸收截面。这些化合物会减少可用的光通量,从而可能改变 O3 和 NO2 等关键大气成分的光解速率 (Chen, Wenger, & Venables, 2011)。

催化和有机合成

对催化和有机合成的研究表明,相关化合物在苯甲醇选择性氧化为苯甲醛(有机合成中的关键反应)中具有实用性。研究探索了使用 NiFe2O4 纳米粒子作为催化剂,在温和条件下实现了高转化率和选择性。这项研究突出了使用金属氧化物纳米粒子促进环境友好型有机反应的潜力 (Iraqui, Kashyap, & Rashid, 2020)。

光催化应用

开发用于可见光下醇选择性氧化的无金属光催化剂代表了另一项重要应用。使用介孔碳氮化物 (mpg-C3N4) 的研究表明其在活化 O2 以选择性氧化苯甲醇方面的有效性,为传统的过渡金属体系提供了一种经济高效且环境友好的替代方案。这项研究提供了一条通过无金属方法获得传统温和自由基化学的途径,展示了创新光催化应用的潜力 (Su, Mathew, Lipner, Fu, Antonietti, Blechert, & Wang, 2010)。

作用机制

未来方向

属性

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)10-5-6-13(11(7-10)18(20)21)22-12-4-2-1-3-9(12)8-19/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYWIQAQYGRKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2859795.png)

![1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2859796.png)

![N-cyclohexyl-2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2859798.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859805.png)